molecular formula C24H24N2O4S B299582 ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate

ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate

Cat. No.: B299582
M. Wt: 436.5 g/mol
InChI Key: BXWOPSDKYUUNFZ-UHFFFAOYSA-N
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Description

ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of Substituents: The thiophene ring is then functionalized with the appropriate substituents. This can involve

    Coupling Reactions: The final steps often involve coupling reactions to attach the benzylcarbamoyl and 4-methylphenylcarbonyl groups. This can be achieved using reagents like benzyl isocyanate and 4-methylbenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

Medicinally, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate would depend on its specific application. Generally, its effects could be mediated through interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(carbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate: Lacks the benzyl group, potentially altering its bioactivity and chemical properties.

    Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(phenyl)carbonyl]amino}thiophene-3-carboxylate: Substitution of the 4-methylphenyl group with a phenyl group, which may affect its interaction with biological targets.

Uniqueness

ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O4S/c1-4-30-24(29)19-16(3)20(22(28)25-14-17-8-6-5-7-9-17)31-23(19)26-21(27)18-12-10-15(2)11-13-18/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

BXWOPSDKYUUNFZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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